molecular formula C18H18N2O5S B2783173 N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 899954-17-7

N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2783173
CAS RN: 899954-17-7
M. Wt: 374.41
InChI Key: KHKBJYDLTKPWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA is a member of the benzothiazole family and has been synthesized through several methods.

Scientific Research Applications

Synthesis and Evaluation in Biological Systems

  • The compound has been integrated into studies for synthesizing novel diastereoselective benzothiazole β-lactam conjugates, aiming at discovering compounds with antimicrobial and antimalarial activities. This research underscores the compound's potential as a precursor in developing medicines with specific biological targets (Alborz et al., 2018).
  • Another study focused on the synthesis of 2-phenyl benzothiazole derivatives, examining their cytotoxic effects against breast cancer cell lines. The findings highlight the compound's relevance in cancer research, offering insights into its potential application in designing anticancer agents (Firoozpour et al., 2018).

Chemical Properties and Interactions

  • A study on benzothiazole-based adenosine A2B receptor antagonists with improved A2A selectivity provides valuable information on the compound's chemical behavior and its potential application in designing receptor-specific drugs. This research contributes to understanding the compound's role in modulating receptor activity, which could have implications for treating various diseases (Firooznia et al., 2011).
  • Investigations into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the compound's metabolic pathways. Such studies are crucial for assessing the environmental impact and safety of related chemicals, providing a foundation for further toxicological evaluations (Coleman et al., 2000).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-25-15-8-4-2-6-13(15)10-11-19-17(21)12-20-18(22)14-7-3-5-9-16(14)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBJYDLTKPWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.